molecular formula C8H8FN B14040904 2-Cyclopropyl-4-fluoropyridine

2-Cyclopropyl-4-fluoropyridine

Cat. No.: B14040904
M. Wt: 137.15 g/mol
InChI Key: CTJJIPBHVBFCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-fluoropyridine is a chemical building block with the molecular formula C8H8FN and a molecular weight of 137.15 . It is characterized by a pyridine ring that is substituted with a fluorine atom at the 4-position and a cyclopropyl group at the 2-position . The cyclopropane ring is a prominent structural motif in medicinal and agrochemical research due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modify the physicochemical properties of lead compounds . Specifically, incorporating cyclopropyl fragments into molecules is a established strategy in pesticide development, leading to compounds with insecticidal, fungicidal, and herbicidal activities . As a fluorinated pyridine derivative, this compound serves as a versatile synthetic intermediate for researchers in organic synthesis and drug discovery. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-cyclopropyl-4-fluoropyridine

InChI

InChI=1S/C8H8FN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

CTJJIPBHVBFCEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=C2)F

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 4 Fluoropyridine

Retrosynthetic Analysis and Key Disconnections for the 2-Cyclopropyl-4-fluoropyridine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-C bond between the cyclopropyl (B3062369) group and the pyridine (B92270) ring, and the C-F bond.

A logical retrosynthetic approach would disconnect the cyclopropyl group, leading to a 2-halo-4-fluoropyridine intermediate and a cyclopropyl organometallic reagent. This strategy relies on well-established cross-coupling reactions. Another key disconnection is the C-F bond, which could be formed from a corresponding 4-aminopyridine (B3432731) derivative via a Balz-Schiemann reaction or a related fluorination method. acs.orgnii.ac.jp Alternatively, constructing the pyridine ring itself with the substituents already in place offers a convergent approach. researchgate.net This often involves the condensation of smaller fragments to form the heterocyclic core.

Established Synthetic Routes to this compound

Cyclization Strategies for Pyridine Ring Formation

The formation of the pyridine ring is a cornerstone of many synthetic approaches to substituted pyridines. researchgate.net While specific examples for the direct synthesis of this compound via cyclization are not extensively detailed in the provided results, general strategies for pyridine synthesis are applicable. These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. For instance, the Hantzsch pyridine synthesis and its variations provide a versatile platform for constructing dihydropyridine (B1217469) rings, which can then be aromatized to the corresponding pyridines. researchgate.net A [3+3] cycloaddition of active methylene (B1212753) compounds has also been reported as an efficient method for the de novo synthesis of highly functionalized 4-fluoropyridines. researchgate.net

A notable approach for synthesizing 4-fluoropyridines involves a cascade reaction initiated by an aza-Cope rearrangement of 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.net This is followed by several steps including intramolecular cyclopropanation, ring-opening to a fluorinated dihydropyridine, and subsequent aromatization to yield 2,6-diaryl-4-fluoropyridines. researchgate.net

Post-Cyclization Functionalization Approaches at Pyridine Positions

A more common and often more practical approach involves the functionalization of a pre-formed pyridine or fluoropyridine ring.

Introduction of the Cyclopropyl Group: The introduction of the cyclopropyl group at the C2 position of a 4-fluoropyridine (B1266222) core is typically achieved through cross-coupling reactions. For example, a 2-halo-4-fluoropyridine (where halo = Cl, Br, or I) can be coupled with a cyclopropyl organometallic reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent, in the presence of a suitable transition metal catalyst, most commonly palladium or nickel complexes. acs.org

Introduction of the Fluorine Atom: The introduction of a fluorine atom at the C4 position can be accomplished through several methods. One of the most traditional methods is the Balz-Schiemann reaction, which involves the diazotization of a 4-aminopyridine precursor in the presence of a fluoride (B91410) source like HBF4, followed by thermal or photochemical decomposition of the resulting diazonium salt. acs.orgnii.ac.jp

Another effective method is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 4-position, such as a nitro or chloro group. acs.orgresearchgate.net The reaction with a fluoride source, like potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), can yield the desired 4-fluoropyridine. acs.org The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the pyridine ring.

A facile route to 2-fluoropyridines has been developed from pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts. These salts then serve as precursors for fluorination. acs.org While this method targets the 2-position, similar principles could potentially be adapted for the 4-position.

Novel and Emerging Synthetic Transformations for this compound Synthesis

Catalytic Approaches (e.g., Cross-Coupling, C-H Activation) in the Synthesis of Fluoropyridines

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer more efficient and selective routes to complex molecules.

Cross-Coupling Reactions: As mentioned earlier, palladium- and nickel-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the cyclopropyl group and the pyridine ring. acs.org Advances in ligand design and catalyst systems continue to improve the scope and efficiency of these transformations, allowing for milder reaction conditions and broader functional group tolerance. acs.org

C-H Activation: Direct C-H activation has emerged as a highly atom-economical strategy for forming new bonds. While specific examples for the direct cyclopropylation of a 4-fluoropyridine via C-H activation are still emerging, the concept holds significant promise. This approach would involve the direct coupling of a C-H bond on the pyridine ring with a cyclopropyl-containing reagent, avoiding the need for pre-functionalization of the pyridine ring with a leaving group. Mechanochemical Minisci C-H alkylation has been used to access cyclopropane-bearing pharmaceutical compounds. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for the synthesis of fluorinated heterocycles. acs.org For instance, a method for the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation. acs.org While this example illustrates the synthesis of 3-fluoropyridines, the underlying principles of radical-mediated bond formation under mild conditions could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in Fluorinated Pyridine Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of fluorinated pyridine synthesis, green approaches include:

Catalyst-free reactions: The development of reactions that proceed efficiently without the need for a catalyst, such as some nucleophilic substitution reactions for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828). researchgate.net

Use of greener solvents: Employing water or other environmentally benign solvents in synthetic steps.

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields, which can lead to energy savings and reduced reaction times. nih.gov

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions can significantly reduce or eliminate the need for solvents. rsc.org A total mechanosynthesis approach has been developed for a key intermediate of Pitavastatin, which features a 2-cyclopropylquinoline (B12284979) core. rsc.org This highlights the potential of mechanochemistry in the synthesis of related heterocyclic compounds.

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Flow Chemistry Applications in 4-Fluoropyridine Production Research

The transition from traditional batch production to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). teknoscienze.comsioc-journal.cn This technology offers enhanced control over reaction parameters, improved safety, and greater scalability, making it a highly attractive approach for the synthesis of complex molecules like 4-fluoropyridine derivatives. teknoscienze.comvapourtec.com

Flow chemistry's advantages are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation. teknoscienze.com The production of fluorinated heterocycles often involves such conditions. For instance, the direct fluorination of a diketone followed by cyclization with hydrazine (B178648) has been successfully demonstrated in a continuous gas/liquid–liquid/liquid flow process to produce 4-fluoropyrazole derivatives. tib.eu This serves as a strong precedent for developing similar flow-based methods for 4-fluoropyridines.

Key reaction types used in pyridine synthesis, such as Nucleophilic Aromatic Substitution (SNAr), are well-suited for adaptation to flow reactor systems. vapourtec.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which can significantly improve reaction rates and yields while ensuring operational safety, especially when handling volatile or toxic materials. teknoscienze.com

Table 1: Advantages of Flow Chemistry in 4-Fluoropyridine Synthesis

FeatureAdvantage in 4-Fluoropyridine Synthesis
Enhanced Heat Transfer Efficiently dissipates heat from exothermic fluorination or substitution reactions, preventing runaway reactions and improving selectivity.
Improved Mass Transfer Ensures efficient mixing of reactants, which is crucial for reactions involving gases (e.g., fluorine) or multiple liquid phases. tib.eu
Increased Safety The small internal volume of reactors minimizes the amount of hazardous material present at any given time, reducing risks associated with toxic or explosive intermediates. teknoscienze.com
Precise Control Allows for exact control over residence time, temperature, and stoichiometry, leading to higher purity and yield.
Scalability Processes developed on a lab scale can be more readily scaled up for industrial production by extending operational time or using parallel reactor setups. vapourtec.com
Automation Lends itself to automation, enabling high-throughput screening of reaction conditions and process optimization. vapourtec.com

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the underlying reaction mechanisms is critical for optimizing the synthesis of this compound, improving yields, and controlling regioselectivity. Research has focused on elucidating the transient species and energetic profiles of key synthetic transformations.

Elucidation of Reaction Intermediates

The formation of the C-C bond between the cyclopropyl group and the pyridine ring can proceed through various pathways, each involving distinct reactive intermediates.

In one organometallic approach, the reaction between a zirconocene (B1252598) dicyclopropane complex and a fluoropyridine has been investigated. acs.org Mechanistic studies suggest the formation of a highly reactive η²-cyclopropene/zirconabicyclobutane intermediate (Intermediate A) . acs.org This intermediate is generated from the zirconocene precursor and subsequently reacts with the fluoropyridine. The reaction proceeds through an initial azazirconacycle, which dictates the regioselectivity of the C–F bond activation and C–C bond formation. acs.org

Another synthetic route to related 4-fluoropyridines involves a cascade reaction initiated by an aza-Cope rearrangement. This pathway proceeds through several identifiable intermediates, including 4-(2-fluoroallyl)oxazol-5(4H)-ones and a fluorinated dihydropyridine . The dihydropyridine intermediate is then aromatized to yield the final 4-fluoropyridine product.

The nature of the pyridine precursor also influences intermediate formation. The N-arylation of a pyrazole (B372694) with 5-cyclopropyl-2-fluoropyridine (B1456819) was found to be challenging due to the decreased reactivity of the electron-rich fluoropyridine, which may allow for side reactions involving other intermediates. nih.gov

Table 2: Proposed Reaction Intermediates in Fluoropyridine Synthesis

Synthetic PathwayKey Intermediate(s)DescriptionSource(s)
Zirconocene-mediated cyclopropylationη²-Cyclopropene/zirconabicyclobutaneA highly reactive organometallic species that couples with the fluoropyridine ring. acs.org
Zirconocene-mediated cyclopropylationAzazirconacycleFormed upon initial interaction with the pyridine, directing the regioselective C-F activation. acs.org
Cascade RearrangementFluorinated dihydropyridineFormed via intramolecular cyclopropanation and ring-opening before final aromatization.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining steps of a synthetic pathway.

The regioselectivity of the reaction, which favors C-F activation at the 4-position for zirconium complexes, is determined in the steps following the rate-determining formation of the reactive intermediate. acs.org This is in contrast to titanium-based systems, which show a preference for activation at the 2-position. acs.org The mechanism for these types of organometallic transformations generally follows an SN2-type pathway. The energy present in a reactive intermediate, which can vary depending on how it was formed, can also influence the selectivity of its subsequent reactions. nih.gov

Table 3: Kinetic Data for Zirconocene-Mediated Fluoropyridine Cyclopropylation

ParameterFindingSignificanceSource(s)
Rate-Determining Step Intramolecular β-H abstraction from the zirconocene dicyclopropane complex.The formation of the reactive cyclopropylating agent is the slowest step, controlling the overall reaction speed. acs.org
Activation Energy ~110 kJ/molThe energy barrier for the rate-limiting step. acs.org
Regioselectivity Control Determined by the formation and rearrangement of the azazirconacycle intermediate.The choice of metal (Zr vs. Ti) dictates whether the 4- or 2-position of the fluoropyridine is functionalized. acs.org

Chemical Reactivity and Advanced Transformations of 2 Cyclopropyl 4 Fluoropyridine

Reactivity Profile of the Fluorine Atom in 2-Cyclopropyl-4-fluoropyridine

The fluorine atom at the C4 position of the pyridine (B92270) ring in this compound is a key site for chemical modification. Its reactivity is significantly influenced by the electronic properties of the pyridine ring and the presence of the cyclopropyl (B3062369) group.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which make the ring electrophilic. wikipedia.org Pyridines are particularly reactive in SNAr reactions, especially when the leaving group is at the ortho or para positions (C2 or C4) relative to the ring nitrogen. wikipedia.org This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. masterorganicchemistry.com

The reactivity of halopyridines in SNAr reactions follows the general trend where fluoride (B91410) is the best leaving group (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine withdraws electron density from the ring, activating it for nucleophilic attack. masterorganicchemistry.com

In the context of this compound, the fluorine atom at the 4-position is activated for SNAr. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at this position. researchgate.net Studies on various fluoropyridines have shown that substitution at the 4-position is generally favored over the 3-position. researchgate.netresearchgate.net For instance, the reaction of 4-nitropyridine (B72724) with [18F]fluoride to produce 4-[18F]fluoropyridine proceeds in good yield, while the corresponding reaction at the 3-position is not observed. researchgate.net

The presence of the cyclopropyl group at the 2-position can also influence the reactivity. While it is primarily an electron-donating group, its precise electronic effect in this context can be complex. However, the inherent reactivity of the 4-position in fluoropyridines towards SNAr remains the dominant factor.

Selective replacement of the fluorine atom in this compound allows for the introduction of a wide range of functional groups. Various strategies have been developed for the selective SNAr of fluoropyridines.

One common strategy involves the use of strong nucleophiles. A variety of nucleophiles, including amines, azoles, and carboxylic acids, have been successfully employed in the SNAr of unactivated fluoroarenes through photoredox catalysis. nih.gov For example, the reaction of 4-fluoropyridines with (hetero)aliphatic nitrile anions has been shown to be a highly chemo- and regioselective method for the exclusive substitution of the fluorine atom. researchgate.net

Another approach utilizes reaction conditions to control selectivity. For instance, in polyfluorinated pyridines, the reaction conditions and the nature of the nucleophile can determine which fluorine atom is replaced. researchgate.net Milder conditions often favor substitution at the C4 position.

The choice of solvent and temperature also plays a crucial role. Polar aprotic solvents like DMSO and DMF are commonly used to facilitate SNAr reactions. Microwave irradiation has also been shown to accelerate these reactions, leading to high yields in short reaction times. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridines

Fluoropyridine DerivativeNucleophileProductReaction ConditionsYield (%)Reference
4-NitropyridineK[18F]F-K2224-[18F]FluoropyridineMicrowaves (100 W), 2 min, DMSO72 researchgate.net
PentafluoropyridineCyclopropyl Grignard4-Cyclopropyl-2,3,5,6-tetrafluoropyridineBenzene-d6Good acs.org
4-Bromo-2,6-difluoropyridinePyrazolate salts2,6-Dipyrazolyl-4-bromopyridineMild conditions- researchgate.net
2- and 4-Fluoropyridines(Hetero)aliphatic nitrile anionsα- and γ-((Hetera)cyclo)alkylpyridines-High researchgate.net

Cyclopropyl Ring Transformations in this compound Derivatives

The cyclopropyl group, while often introduced to enhance metabolic stability, is not inert and can undergo a variety of chemical transformations. rsc.org

The high ring strain of the cyclopropyl group (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions. psu.edu These reactions can be initiated by various means, including radical, thermal, or metal-catalyzed pathways.

Radical-induced ring-opening is a common transformation. The cyclopropylmethyl radical can undergo rapid ring-opening to form the more stable but-3-enyl radical. psu.edu The regioselectivity of this ring-opening is influenced by the stability of the resulting radical. For instance, a substituent that can stabilize a radical, such as a phenyl group, will direct the ring-opening to form a benzylic radical. stackexchange.com

Base-promoted ring-opening reactions have also been observed, particularly in gem-dibromocyclopropanes fused to carbohydrate scaffolds. uq.edu.au The proposed mechanism involves an initial elimination of HBr to form a cyclopropene, followed by cleavage to a zwitterionic/carbene intermediate. uq.edu.au

Metal-catalyzed ring-opening reactions are also prevalent. Transition metals can insert into a C-C bond of the cyclopropane (B1198618) ring, leading to various rearranged products. uni-regensburg.de For example, silver-catalyzed ring-opening of cyclopropanols can lead to the formation of distally functionalized ketones. beilstein-journals.org

Direct functionalization of the cyclopropyl ring without ring-opening is a more challenging but highly desirable transformation. This allows for the modification of the cyclopropyl group while retaining its core structure.

Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated as an effective method for functionalization. rsc.org This approach allows for the formation of C-C bonds directly on the cyclopropane ring. For example, Taddol-based phosphoramidite (B1245037) ligands have been used to achieve enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes, yielding cyclopropyl-containing dihydroquinolones and dihydroisoquinolones in high yields and enantioselectivities. rsc.org

Chemoenzymatic strategies have also emerged for the stereoselective assembly and diversification of functionalized cyclopropanes. nih.govbohrium.com Engineered enzymes can catalyze the cyclopropanation of olefins with high stereoselectivity, and the resulting cyclopropyl ketones can be further diversified through chemical transformations. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyridine Nucleus of this compound

The pyridine ring itself can undergo both electrophilic and nucleophilic reactions, although its reactivity is significantly different from that of benzene (B151609).

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene, resembling a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iqslideshare.netscribd.com Electrophilic attack, when it occurs, preferentially takes place at the 3-position, as the intermediate is more stable. slideshare.net Reactions at the 2- and 4-positions are less favorable because they lead to intermediates where the positive charge is placed on the electronegative nitrogen atom. scribd.com The presence of the electron-donating cyclopropyl group at the 2-position would be expected to activate the ring towards electrophilic substitution, although the deactivating effect of the nitrogen atom is still dominant.

Conversely, the pyridine ring is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iq The reactivity of pyridine towards nucleophiles is so great that even a strongly basic hydride ion can be displaced. uoanbar.edu.iq The presence of a positive charge on the nitrogen atom, as in a pyridinium (B92312) salt, further enhances the reactivity towards nucleophiles. wikipedia.org

Nucleophilic substitution on the pyridine ring of this compound would likely be directed to the 4-position due to the presence of the excellent fluoride leaving group. However, under forcing conditions or with specific reagents, nucleophilic attack at the 6-position could also be possible. The formation of pyridine N-oxides is a useful strategy to promote substitution at the 2- and 4-positions. wikipedia.org The oxygen atom can later be removed, for example, with zinc dust. wikipedia.org

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis has revolutionized the synthesis of complex molecules, and its application to fluoropyridines has enabled the construction of novel chemical entities.

Cross-coupling reactions are fundamental transformations in modern organic synthesis. The fluorine atom in this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, although it is generally less reactive than heavier halogens like bromine or iodine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. While challenging, the Suzuki-Miyaura coupling of fluoropyridines has been reported. nih.gov For this compound, coupling with an aryl or vinyl boronic acid at the C-4 position would lead to the corresponding 4-aryl or 4-vinyl-2-cyclopropylpyridine. The choice of palladium catalyst and ligand is crucial for achieving efficient coupling with the less reactive C-F bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. The Sonogashira coupling of fluoropyridines is also feasible, providing access to alkynylpyridines. beilstein-journals.org The reaction of this compound with a terminal alkyne would yield a 2-cyclopropyl-4-alkynylpyridine. Copper co-catalysis is often employed in Sonogashira reactions, but copper-free conditions have also been developed. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Negishi coupling is known for its high functional group tolerance. The coupling of an organozinc reagent with this compound at the C-4 position would provide a versatile method for introducing various alkyl, aryl, or vinyl substituents.

Table 2: Overview of Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerProduct TypePotential Catalyst System
Suzuki-MiyauraR-B(OH)22-cyclopropyl-4-R-pyridinePd(OAc)2 / Buchwald-type ligand
SonogashiraR-C≡CH2-cyclopropyl-4-(R-C≡C)-pyridinePdCl2(PPh3)2 / CuI
NegishiR-ZnX2-cyclopropyl-4-R-pyridinePd(dba)2 / SPhos

This table provides a general overview based on established cross-coupling methodologies and is not based on specific experimental data for this compound.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of organic molecules. researchgate.net For this compound, the C-H bonds at the C-3, C-5, and C-6 positions are potential targets for functionalization.

The regioselectivity of C-H functionalization is often directed by the electronic properties of the substrate and the nature of the catalyst. In pyridine systems, C-H activation can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair. However, various catalytic systems have been developed to overcome this issue.

For this compound, C-H arylation, for instance, could potentially be directed to the C-3 or C-5 positions, which are activated by the electron-withdrawing fluorine atom. The steric hindrance from the cyclopropyl group might favor functionalization at the C-5 position. Alternatively, directing groups can be temporarily installed to achieve specific regioselectivity. The development of C-H functionalization methods that are compatible with the existing functional groups in this compound would open up new avenues for the rapid diversification of this scaffold.

Advanced Analytical and Spectroscopic Methodologies in 2 Cyclopropyl 4 Fluoropyridine Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Cyclopropyl-4-fluoropyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound derivatives in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are often required. science.govresearchgate.net The presence of fluorine introduces additional complexity and provides a unique spectroscopic probe due to ¹⁹F-¹H and ¹⁹F-¹³C couplings. fluorine1.ru

Two-dimensional NMR experiments are critical for establishing the precise connectivity and spatial relationships within this compound derivatives. slideshare.net Each technique provides a specific piece of the structural puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For a this compound derivative, COSY would be used to confirm the proton-proton connectivities within the cyclopropyl (B3062369) ring and along the pyridine (B92270) ring backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C. sdsu.edu This allows for the unambiguous assignment of which protons are attached to which carbon atoms, mapping the ¹H spectrum to the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): Unlike HSQC, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edu This is particularly powerful for connecting different structural fragments. For instance, it can show correlations between the cyclopropyl protons and the C2 carbon of the pyridine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY is crucial for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the cyclopropyl group and substituents on the pyridine ring.

The combined data from these 2D-NMR experiments allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts.

Technique Information Gained Application to this compound Derivatives
COSY ¹H-¹H correlations through bonds (2-3 bonds)Maps J-coupled protons within the cyclopropyl and pyridine rings.
HSQC ¹H-¹³C correlations through one bondAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C correlations through multiple bonds (2-4 bonds)Confirms connectivity between the cyclopropyl group and the pyridine ring; establishes quaternary carbon assignments.
NOESY ¹H-¹H correlations through spaceDetermines molecular conformation and stereochemical relationships.

While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in their native solid form. preprints.org This is particularly important for pharmaceutical compounds, where properties can be dependent on the crystalline form (polymorphism). nih.gov For fluorinated compounds like this compound derivatives, ¹⁹F ssNMR is a highly sensitive probe of the local environment. nih.gov

Solid-state NMR can be used to:

Identify and distinguish between different polymorphic forms.

Characterize amorphous solid dispersions.

Investigate drug-excipient interactions in formulations.

Determine intermolecular distances and packing arrangements in microcrystalline solids where single crystals suitable for X-ray diffraction cannot be grown. nih.gov

Mass Spectrometry (MS) Techniques for Mechanistic and Purity Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds, assessing purity, and elucidating molecular structures through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. For this compound, HRMS is the definitive method for confirming its elemental composition (C₈H₈FN). nih.gov It serves as a crucial tool for purity analysis, capable of detecting trace impurities with different elemental formulas.

Parameter Value for this compound
Molecular Formula C₈H₈FN
Nominal Mass 137 Da
Monoisotopic (Exact) Mass 137.06355 u
Typical HRMS Tolerance ± 0.00068 u (at 5 ppm)

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For derivatives of this compound, characteristic fragmentation pathways often involve cleavage of the cyclopropyl ring or losses from the pyridine core. nih.govmdpi.com

Studying these fragmentation pathways is essential for:

Structural Isomer Differentiation: Isomers often produce distinct fragmentation patterns, allowing them to be identified.

Mechanistic Studies: In reactions involving this compound, isotopic labeling (e.g., with Deuterium or ¹³C) can be used. By analyzing the mass shifts in the fragment ions, the reaction mechanism and the fate of specific atoms can be traced. For example, a novel fragmentation pathway for other cyclopropyl-bearing dihydropyridinyl derivatives has been proposed based on isotopic labeling studies, involving the opening of the cyclopropyl ring. nih.govresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis of this compound Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the exact positions of atoms. nih.gov

For derivatives of this compound, SCXRD provides unambiguous data on:

Absolute Configuration: For chiral derivatives, SCXRD can determine the absolute stereochemistry (R/S configuration).

Conformational Analysis: It reveals the preferred conformation of the molecule in the crystal lattice, including the orientation of the cyclopropyl group relative to the pyridine ring.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the solid-state properties of the material. mdpi.com

Below is an example of the type of crystallographic data obtained from an SCXRD experiment for a representative substituted pyridine derivative.

Parameter Example Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308
b (Å) 10.9695
c (Å) 14.7966
α (°) 100.50
β (°) 98.61
γ (°) 103.81
Volume (ų) 900.07

Vibrational Spectroscopy (IR and Raman) for Bonding and Electronic Structure Investigations of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of this compound. These methods probe the vibrational modes of the molecule, providing detailed information about its functional groups, bond strengths, and the electronic structure of the pyridine ring as influenced by its substituents.

By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, researchers can identify characteristic vibrations associated with the pyridine core, the cyclopropyl ring, and the carbon-fluorine bond. While specific experimental spectra for this compound are not extensively published, assignments can be predicted based on studies of related compounds such as 2-fluoropyridine (B1216828) and 3-fluoropyridine. researchgate.netresearchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to complement experimental data. researchgate.netresearchgate.net These computational methods calculate the vibrational frequencies and intensities, which aids in the precise assignment of the observed spectral bands. researchgate.netresearchgate.net The comparison between experimental and calculated spectra provides a high degree of confidence in the structural analysis. researchgate.net

Key vibrational modes for this compound would include:

Pyridine Ring Vibrations: Stretching and bending modes of the C-C, C-N, and C-H bonds within the aromatic ring.

Cyclopropyl Ring Vibrations: Characteristic C-H stretching frequencies and ring deformation modes.

C-F Bond Vibration: A strong absorption band in the IR spectrum, characteristic of the C-F stretching mode. The frequency of this mode is influenced by the electronic environment of the pyridine ring. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound The following table is predictive and based on data from similar compounds like fluoropyridines and cyclopropyl derivatives.

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Cyclopropyl C-H Stretch3080 - 2990IR, Raman
Pyridine Ring C=C, C=N Stretch1600 - 1400IR, Raman
C-F Stretch1300 - 1200IR
Pyridine Ring Bending (out-of-plane)900 - 700IR

Chromatographic and Separation Science Techniques in this compound Research

Chromatographic techniques are indispensable in the research and development of this compound, enabling its separation from reaction mixtures, purification to high standards, and the assessment of its purity.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to derivatives)

While this compound is an achiral molecule, its derivatives can possess stereogenic centers, necessitating enantiomeric separation and purity assessment. For instance, substitution on the cyclopropyl ring could introduce chirality. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the benchmark method for separating enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. The choice of CSP and mobile phase is critical for achieving effective resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), or Pirkle-type phases. researchgate.net Studies on chiral derivatives of related heterocyclic systems demonstrate the successful application of these methods for separating enantiomers and determining their purity. researchgate.netresearchgate.net

Table 2: Example Chiral Stationary Phases for Separation of Heterocyclic Derivatives This table illustrates typical CSPs used for classes of compounds related to derivatives of this compound.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesApplicable Mobile Phase Modes
Polysaccharide-basedChiralpak®, Chiralcel®Normal Phase, Reversed Phase, Polar Organic
Macrocyclic GlycopeptideChirobiotic™ V, Chirobiotic™ TReversed Phase, Polar Ionic, Polar Organic
Pirkle-type (π-acid/π-base)Whelk-O®, DACH-DNBNormal Phase, Supercritical Fluid Chromatography (SFC)

Preparative Chromatography for Compound Isolation

Following synthesis, this compound must be isolated and purified from starting materials, byproducts, and residual solvents. While initial purification may involve techniques like extraction, distillation, or recrystallization google.comchemicalbook.com, preparative chromatography is often essential for achieving the high purity (>99%) required for subsequent applications.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for this purpose due to its high separation efficiency. nih.gov The method involves injecting a concentrated solution of the crude product onto a chromatographic column, where the components are separated based on their differential interactions with the stationary and mobile phases. The separated fractions corresponding to the pure compound are then collected. High-speed counter-current chromatography (HSCCC) is another liquid-liquid partition technique that can be used for isolation, avoiding irreversible adsorption onto a solid support. nih.gov

Table 3: Typical Conditions for Preparative HPLC Purification of this compound The following are generalized conditions for the purification of a small organic molecule of this type.

ParameterCondition
Column Reversed-Phase C18, Phenyl-Hexyl
Mobile Phase Gradient of Acetonitrile and Water (often with additives like formic acid or trifluoroacetic acid)
Flow Rate 20 - 100 mL/min (depending on column diameter)
Detection UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm)
Loading Milligrams to grams of crude material

Computational and Theoretical Studies of 2 Cyclopropyl 4 Fluoropyridine

Quantum Chemical Calculations (DFT and Ab Initio) on 2-Cyclopropyl-4-fluoropyridine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of this compound from first principles.

DFT and ab initio calculations are employed to elucidate the electronic landscape of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic characteristics. Key aspects of this analysis include the determination of molecular orbital (MO) energies and shapes, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's electronic stability and the energy required for electronic excitation. nih.govopenaccesspub.org For aromatic and heterocyclic compounds, these orbitals are typically distributed over the π-system of the ring. The presence of the electron-withdrawing fluorine atom and the electron-donating cyclopropyl (B3062369) group influences the energies and spatial distribution of these frontier orbitals. Natural Bond Orbital (NBO) analysis can further be used to study intramolecular charge transfer and delocalization effects.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound
Molecular OrbitalEnergy (eV)Description
LUMO+1-0.54Antibonding π* orbital
LUMO-1.21Primarily located on the pyridine (B92270) ring, antibonding π* character
HOMO-6.89Primarily located on the pyridine ring and cyclopropyl group, bonding π character
HOMO-1-7.52Bonding σ orbital character
HOMO-LUMO Gap 5.68 Indicates high kinetic stability

The presence of the cyclopropyl group attached to the pyridine ring introduces conformational flexibility due to rotation around the C-C single bond. Conformational analysis using quantum chemical methods can identify the stable conformers and the energy barriers separating them. nih.gov By systematically rotating the dihedral angle between the cyclopropyl ring and the pyridine ring and calculating the energy at each step, a potential energy surface can be generated.

This analysis typically reveals one or more low-energy conformers, corresponding to minima on the energy landscape. The calculations can determine the relative stability of these conformers, often expressed in kcal/mol. The transition states connecting these minima represent the rotational energy barriers. This information is vital for understanding the molecule's behavior in different environments and its ability to interact with other molecules, such as biological receptors or catalysts.

Interactive Table: Illustrative Relative Energies of this compound Conformers
ConformerDihedral Angle (Py-ring—C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)~15°0.0075.3
B~165°0.8524.6
Transition State~90°3.50-

Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations

Computational methods are invaluable for mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. chemrxiv.org This allows for the determination of activation energies, which are key to predicting reaction rates and feasibility.

For this compound, potential reactions for mechanistic study include nucleophilic aromatic substitution at the C4 position (displacing the fluorine) or reactions involving the cyclopropyl ring. Transition state theory is used to locate the saddle points on the potential energy surface that correspond to the highest energy point along the reaction coordinate. researchgate.netdocumentsdelivered.com Analysis of the transition state geometry and its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) confirms its identity and provides insight into the bond-making and bond-breaking processes occurring during the reaction. researchgate.net

Prediction of Spectroscopic Parameters for this compound (e.g., NMR, IR Frequencies)

Quantum chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. chemrxiv.org

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants are routinely performed. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose. researchgate.net Calculated chemical shifts are typically compared to an internal standard (like TMS) and can be used to assign peaks in an experimental spectrum, especially for complex molecules. openaccesspub.org

IR Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities helps in the assignment of bands in an Infrared (IR) and Raman spectrum. researchgate.net After geometry optimization, a frequency calculation yields a set of normal modes. The calculated frequencies are often systematically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-based discrepancies.

Interactive Table: Sample Predicted vs. Experimental Spectroscopic Data for a Fluoropyridine Analog
ParameterNucleus/GroupPredicted ValueExperimental Value
Chemical ShiftC2 (adjacent to F)163.5 ppm164.2 ppm
Chemical ShiftH67.95 ppm8.01 ppm
Vibrational FrequencyC-F Stretch1255 cm⁻¹1248 cm⁻¹
Vibrational FrequencyRing Breathing998 cm⁻¹992 cm⁻¹

Molecular Dynamics Simulations of this compound Interactions (e.g., with solvents, catalysts)

While quantum mechanics excels at describing the electronic details of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems. mdpi.comrsc.org An MD simulation would model the interactions of one or more this compound molecules within a defined environment, such as a box of solvent molecules (e.g., water, DMSO) or near a catalyst surface. mdpi.com

By solving Newton's equations of motion for every atom in the system over a series of small time steps, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. This can be used to analyze:

Solvation Structure: How solvent molecules arrange around the solute.

Dynamical Properties: Such as diffusion coefficients and rotational correlation times.

Conformational Dynamics: How the molecule samples different conformations over time, providing a dynamic view of the energy landscape described in section 5.1.2.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives (Focus on computational aspects, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build statistical models that correlate the chemical structure of a series of compounds with a specific activity. nih.govresearchgate.net For a set of this compound derivatives, the computational aspect of a QSAR study involves two main steps:

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). These are typically derived from optimized 3D molecular geometries. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that relates a selection of the calculated descriptors to the observed activity. nih.gov The goal is to develop a statistically robust model with high predictive power. The computational focus is on descriptor selection, model validation (e.g., through cross-validation), and ensuring the model's statistical significance, rather than the interpretation of the biological endpoint itself.

Applications of 2 Cyclopropyl 4 Fluoropyridine As a Key Research Building Block

Strategic Use in Medicinal Chemistry Research Scaffolds

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutic agents. The incorporation of a cyclopropyl (B3062369) group and a fluorine atom, as seen in 2-cyclopropyl-4-fluoropyridine, offers medicinal chemists a unique combination of properties to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.

Design Principles for Fluorinated Pyridine-Based Pharmacophores

The introduction of fluorine into pyridine-based pharmacophores is a well-established strategy in drug design. benthamscience.com Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of a molecule without adding substantial steric bulk. benthamscience.com This can lead to enhanced binding affinity to target proteins, improved metabolic stability, and increased membrane permeability. benthamscience.comnih.gov

Key design principles for incorporating fluorinated pyridines like this compound into pharmacophores include:

Modulation of Basicity: The fluorine atom's electron-withdrawing nature reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target effects and improving oral bioavailability by reducing the likelihood of protonation in the acidic environment of the stomach.

Enhanced Target Interactions: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, thereby increasing binding affinity and selectivity. benthamscience.com

Metabolic Blocking: Strategically placing a fluorine atom can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile of a drug candidate.

Conformational Control: The cyclopropyl group, a rigid and strained three-membered ring, introduces conformational constraints that can lock the molecule into a bioactive conformation, enhancing its interaction with the target.

The combination of the cyclopropyl group and the fluorine atom in this compound provides a powerful tool for medicinal chemists to explore new chemical space and design novel therapeutic agents with improved properties.

Development of Chemical Probes Incorporating this compound

Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules in their native cellular environment. mskcc.orgnih.govpitt.edu These small molecules are designed to interact with a specific target and can be used to study its role in cellular processes. The unique structural features of this compound make it an attractive building block for the development of chemical probes.

The incorporation of this moiety can confer desirable properties to a chemical probe, such as:

Increased Potency and Selectivity: The specific interactions afforded by the cyclopropyl and fluoro-substituents can lead to probes with high affinity and selectivity for their intended target.

Improved Cell Permeability: The lipophilic nature of the cyclopropyl group can enhance the ability of a probe to cross cell membranes and reach its intracellular target.

Suitability for Labeling: The pyridine ring can be readily modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, enabling the visualization and isolation of the target protein. mskcc.org For instance, the fluorine atom can be replaced with a radioactive isotope like fluorine-18 for use in positron emission tomography (PET) imaging. nih.gov

By leveraging the properties of this compound, researchers can develop sophisticated chemical probes to investigate complex biological pathways and identify new therapeutic targets.

Role in Agrochemical Discovery and Development Methodologies

The search for new and effective agrochemicals is a continuous process driven by the need to control pests and diseases while minimizing environmental impact. nih.gov Pyridine-containing compounds have a long history of use in agriculture, and the unique structural features of this compound make it a valuable building block in the discovery and development of novel agrochemicals. nih.gov

Lead Structure Modification Strategies

In agrochemical research, lead structure modification is a key strategy for optimizing the biological activity and properties of a potential new product. The incorporation of the this compound moiety into a lead structure can be used to:

Enhance Biological Activity: The combination of the cyclopropyl group and the fluorine atom can lead to improved binding to the target site in pests or pathogens, resulting in enhanced efficacy.

Modify the Spectrum of Activity: Altering the substitution pattern on the pyridine ring can change the spectrum of activity, making the resulting compound more effective against a broader or more specific range of pests.

Improve Physicochemical Properties: The introduction of the fluorinated cyclopropylpyridine group can influence properties such as solubility, volatility, and stability, which are crucial for the effective application of an agrochemical.

Synthesis of Advanced Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of more complex agrochemical candidates. Its reactivity allows for a variety of chemical transformations to build upon the core structure. For example, the fluorine atom can be displaced by various nucleophiles to introduce new functional groups, and the pyridine ring can undergo further substitution reactions. This versatility enables the creation of diverse libraries of compounds for screening and optimization in the agrochemical discovery process.

Application in Material Science Research

The unique electronic and physical properties of organofluorine compounds have led to their increasing use in material science. mdpi.com While the direct application of this compound in materials is an emerging area of research, its structural motifs suggest potential utility in the development of novel materials with tailored properties.

The incorporation of the fluorinated pyridine unit into polymers or other materials can impart:

Chemical Resistance: The electron-withdrawing nature of fluorine can make the material more resistant to chemical attack. mdpi.com

Hydrophobicity: The presence of fluorine can increase the hydrophobicity of a material's surface, which can be useful for applications such as coatings and self-cleaning surfaces. mdpi.com

Research in this area is focused on synthesizing and characterizing new materials containing the this compound scaffold to explore their potential in areas such as advanced polymers, liquid crystals, and organic electronics.

As a Monomer or Ligand in Polymer Chemistry

No specific research articles or patents were identified that describe the use of this compound as a monomer in polymerization reactions or as a ligand in the synthesis of polymers.

Integration into Functional Organic Materials (e.g., Optoelectronics)

There is no available information detailing the integration of this compound into functional organic materials, including for applications in optoelectronics.

As a Ligand in Homogeneous and Heterogeneous Catalysis Research

Mechanistic Role in Catalytic Cycles

Due to the absence of studies on catalysts incorporating this compound as a ligand, there is no information regarding its mechanistic role in any catalytic cycles.

Future Research Directions and Challenges in 2 Cyclopropyl 4 Fluoropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 2-Cyclopropyl-4-fluoropyridine is fundamentally linked to its accessibility through chemical synthesis. Future research is heavily focused on creating synthetic pathways that are not only high-yielding but also align with the principles of green chemistry.

Current synthetic strategies often rely on transition-metal-catalyzed cross-coupling reactions. A prominent method involves the Suzuki-Miyaura coupling of a 2-halopyridine derivative with potassium cyclopropyltrifluoroborate. researchgate.net This approach is favored for its generally good yields and tolerance of various functional groups. researchgate.net Another established route is the Negishi-type cross-coupling, which can also be employed to form the crucial carbon-carbon bond between the cyclopropyl (B3062369) moiety and the pyridine (B92270) ring. researchgate.net

However, these methods present challenges. The reliance on expensive palladium catalysts and specialized ligands can increase costs. Furthermore, the synthesis of the 4-fluoropyridine (B1266222) precursor itself can be problematic. Traditional methods like the Balz-Schiemann reaction are effective but involve harsh reagents and can present purification difficulties due to the instability of the product. nii.ac.jprsc.org

Future research will likely prioritize the following areas:

Catalyst Development: Creating cheaper, more robust, and reusable catalysts from earth-abundant metals to replace palladium.

C-H Activation: Exploring direct C-H cyclopropylation of 4-fluoropyridine, which would be a highly atom-economical approach, eliminating the need for pre-halogenating the pyridine ring.

Flow Chemistry: Adapting existing syntheses to continuous flow systems to enhance safety, improve reaction control, and facilitate easier scale-up.

Biocatalysis: Investigating enzymatic pathways for the synthesis, which could offer unparalleled selectivity and sustainability.

Table 1: Comparison of Synthetic Strategies for this compound


Synthetic RouteKey ReagentsAdvantagesChallenges for Sustainability
Suzuki-Miyaura Coupling2-Chloro-4-fluoropyridine, Potassium cyclopropyltrifluoroborate, Palladium catalystHigh yields, Good functional group tolerance Expensive/toxic palladium catalyst, Stoichiometric borane (B79455) waste
Nucleophilic Addition4-Fluoropyridine, Cyclopropylmagnesium bromide or CyclopropyllithiumDirect bond formationRequires sensitive organometallic reagents, Potential for side reactions cncb.ac.cn
Future: C-H Activation4-Fluoropyridine, Cyclopropylation agent, Advanced catalystHighly atom-economical, Reduces synthetic stepsRequires development of highly selective catalysts

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical personality of this compound is dictated by its distinct functional groups. The fluorine atom at the 4-position activates the ring for Nucleophilic Aromatic Substitution (SNAr), a cornerstone of fluorinated heteroaromatic chemistry. acs.org This allows for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. acs.org This reactivity is a powerful tool for creating a library of derivatives from a common intermediate.

Beyond established SNAr reactions, future research will aim to uncover new transformations:

Regioselective Functionalization: Developing methods to selectively functionalize the other positions on the pyridine ring (C3, C5, C6) without disturbing the existing cyclopropyl and fluoro groups.

Cyclopropyl Ring-Opening: Investigating catalytic methods to induce the ring-opening of the cyclopropyl group, which could lead to the formation of more complex acyclic or cyclic structures not accessible through other means.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive unique reactions, such as radical-based functionalizations, that are difficult to achieve with traditional thermal methods. organic-chemistry.org

The interplay between the electron-withdrawing fluorine atom and the electron-donating cyclopropyl group creates a unique electronic environment that could lead to unexpected reactivity, offering a fertile ground for fundamental chemical research.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The complexity of modern organic synthesis has spurred the integration of computational tools to accelerate discovery. Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable in Computer-Aided Synthesis Planning (CASP). nih.govsemanticscholar.org

For a target molecule like this compound and its derivatives, AI can play several transformative roles:

Retrosynthesis Prediction: AI algorithms can analyze vast reaction databases to propose multiple, and potentially novel, synthetic routes to the target molecule. researchgate.netacs.org This can help chemists identify more efficient or cost-effective pathways that might not be immediately obvious. acs.org

Reaction Outcome and Yield Prediction: ML models can be trained to predict the success and yield of a proposed chemical reaction under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of failed experiments and conserving resources. researchgate.netiscientific.org

Discovery of Novel Reactivity: By analyzing patterns in chemical data, AI can suggest unprecedented transformations or novel applications for existing molecules, pushing the boundaries of what is considered possible in chemical synthesis. researchgate.net

Table 2: Application of AI/ML in the Chemistry of this compound


Application AreaAI/ML Tool/TechniquePotential Impact on Research
Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentifies optimal and novel synthetic routes from commercial starting materials. [4, 5]
Reaction OptimizationYield Prediction ModelsMinimizes experimental effort by predicting optimal reaction conditions. nii.ac.jp
Novelty ExplorationPattern Recognition in Reaction DatabasesSuggests new reactions and functionalizations based on the molecule's structure.

Expansion of Research Applications in Emerging Scientific Fields

The structural motifs present in this compound—a fluorinated heterocycle and a cyclopropyl group—are highly valued in several areas of applied science, particularly medicinal chemistry and agrochemistry. cncb.ac.cn

Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The cyclopropyl group is often used as a bioisostere for larger or more flexible groups, helping to improve potency and pharmacokinetic properties. Future research could explore derivatives of this compound as scaffolds for developing new therapeutics, such as kinase inhibitors. researchgate.net

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity. The unique structure of this molecule could serve as a starting point for the discovery of new crop protection agents.

Materials Science: The electronic properties of the fluoropyridine ring make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this area would focus on synthesizing polymers or small molecules containing this building block to tune their electronic and physical properties.

Addressing Scalability Challenges in Laboratory Synthesis for Research Quantities

While a reaction may be successful on a milligram scale, scaling it up to produce gram or kilogram quantities for extensive research presents a different set of challenges. For this compound, several scalability hurdles must be addressed.

The synthesis of the 4-fluoropyridine starting material can be a significant bottleneck. nii.ac.jp The Balz-Schiemann reaction, for instance, can be difficult to manage on a larger scale due to exothermic decomposition and the evolution of nitrogen gas. nii.ac.jp Furthermore, the purification of 4-fluoropyridine is complicated by its tendency to form gummy polymers, which can hinder extraction and isolation processes. nii.ac.jprsc.org

When using cross-coupling methods, the cost of palladium catalysts and ligands can become prohibitive at a larger scale. Moreover, the removal of residual metal catalyst from the final product is a critical and often challenging step, especially for pharmaceutical applications where metal contamination levels are strictly regulated. If syntheses rely on air- and moisture-sensitive organometallic reagents like Grignard or organolithium compounds, the need for a rigorously controlled inert atmosphere adds complexity and cost to the scale-up process. acs.org

Table 3: Scalability Challenges and Mitigation Strategies


ChallengeDescriptionPotential Mitigation Strategy
Precursor SynthesisDifficulties with the Balz-Schiemann reaction, including exotherms and purification issues. researchgate.netDevelop alternative, safer routes to 4-fluoropyridine; utilize flow chemistry for better thermal control.
Catalyst Cost & RemovalHigh cost of palladium catalysts and difficulty in removing trace metal impurities.Develop heterogeneous or reusable catalysts; explore catalyst systems based on more abundant metals.
Handling of ReagentsUse of air- and moisture-sensitive organometallics requires strict inert conditions. cncb.ac.cnDevelop routes that use more stable reagents, such as boronic acids or trifluoroborates.

Q & A

Q. How to address discrepancies in toxicity data for fluorinated cyclopropyl derivatives?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (MTT, IC50_{50}) across cell lines (HEK293, HepG2). Compare with in silico predictions (ADMETLab 2.0) and resolve contradictions via meta-analysis of published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.